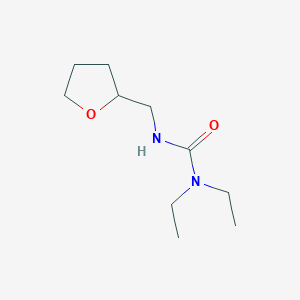
4-(cyclohexylamino)-3-nitrobenzonitrile
Vue d'ensemble
Description
4-(cyclohexylamino)-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.116426730 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thermophysical Properties
One study explored the thermophysical behavior of nitrobenzonitriles, including 4-(cyclohexylamino)-3-nitrobenzonitrile, by differential scanning calorimetry. This research measured the temperatures, enthalpies, and entropies of the fusion processes of these compounds, offering critical data for understanding their physical properties under various temperature conditions (Jiménez et al., 2002).
Chemical Reactivity and Regiochemistry
Another study focused on the reactivity and regiochemistry of isoxazoles derived from 1,3-dipolar cycloaddition of 4-nitrobenzonitrile oxide. This research provides insights into the chemical behavior and potential applications of this compound in synthesizing new compounds, utilizing theoretical and experimental methods (Dorostkar-Ahmadi et al., 2011).
Hydrogenation Processes
Research on the hydrogenation of nitrobenzonitriles using Raney nickel catalyst highlighted the influence of the nitro group's position relative to the nitrile group. This study is significant for understanding the chemical transformations of this compound under different conditions and the formation of various intermediates (Koprivova & Červený, 2008).
Potential in Drug Synthesis
A key application of nitrobenzonitriles is in the synthesis of anticancer drugs. One study reported a one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones, which are precursors for making economically viable anticancer drugs such as gefitinib and erlotinib HCl. This demonstrates the potential of this compound in pharmaceutical synthesis (Reddy et al., 2007).
Interaction with DNA/RNA
There's also research examining how 4-amino-3-nitrobenzonitrile base pairs with various nucleobases, comparing them to natural Watson-Crick pairs. This study has implications for understanding the disruptive potential of this compound on DNA/RNA helix formation, which can be relevant in antiviral drug development (Palafox et al., 2022).
Solubility and Solvent Interaction
The solubility of nitrobenzonitriles in various solvents is another crucial aspect of research. A study measuring the solubility of 3-nitrobenzonitrile in different organic solvents provides valuable data on how this compound might behave in various solvent environments (Chen et al., 2017).
Vibrational Analysis for Material Characterization
Vibrational analysis of nitrobenzonitriles, like 4-chloro-3-nitrobenzonitrile, provides insight into the molecular structure, which is crucial for material characterization and potential applications in various fields (Sert et al., 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact withBifunctional Epoxide Hydrolase 2 . This enzyme plays a crucial role in the detoxification of epoxide-containing xenobiotics .
Mode of Action
This interaction could lead to changes in the enzyme’s function, potentially affecting the detoxification of certain substances in the body .
Biochemical Pathways
Given its potential interaction with bifunctional epoxide hydrolase 2, it may influence pathways related to the metabolism and detoxification of xenobiotic substances .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on its potential interaction with bifunctional epoxide hydrolase 2, it may influence the detoxification processes within the body .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its activity .
Propriétés
IUPAC Name |
4-(cyclohexylamino)-3-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-9-10-6-7-12(13(8-10)16(17)18)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKGVGODXVADPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388097 | |
| Record name | 4-(cyclohexylamino)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28096-55-1 | |
| Record name | 4-(cyclohexylamino)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate](/img/structure/B4235684.png)
![N-ethyl-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4235693.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4235698.png)
![methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4235701.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4235718.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4235719.png)



![2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B4235745.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4235758.png)

![2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4235777.png)
